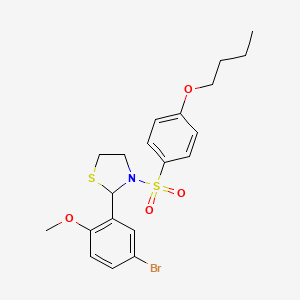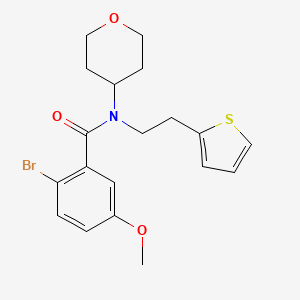
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiazolidine derivatives, including our compound of interest, are synthesized through various methods, often involving the cyclization of thiourea derivatives with α-halo acids or esters, or from azetidin-2-ones. A notable method for synthesizing thiazolidine derivatives involves photo-oxidation of 4-substituted 3-benzoyl-2,2-dimethylthiazolidines, leading to 5-hydroxy derivatives. This process highlights the synthetic utility of singlet oxygen in the selective and stereospecific hydroxylation α to sulfur of these compounds (Takata, Tamura, & Andō, 1985).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, a derivative of bromophenol and thiazolidine, has been researched for its potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) on a related zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups (including a bromo-methoxyphenyl component) demonstrated significant potential for use in Type II photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another area of research for this compound is its anticonvulsant properties. Siddiqui, Arshad, Khan, and Ahsan (2010) studied a series of 4-thiazolidinones bearing a sulfonamide group, which were synthesized using various 5-bromo-2-methoxy compounds. These compounds showed significant anticonvulsant activity in animal models, suggesting potential therapeutic applications (Siddiqui et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, have also been explored. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized various thiazolidin-4-one derivatives and evaluated their antimicrobial activity, finding some compounds exhibited promising results (Gouda et al., 2010).
Antiproliferative Activity
Research by Chandrappa et al. (2008) on a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (which share structural similarities with the compound ) demonstrated significant antiproliferative activity against various human cancer cell lines. This indicates potential use in cancer therapy (Chandrappa et al., 2008).
Thromboxane A2 Receptor Antagonist Activity
Additionally, thiazolidine derivatives have been investigated for their potential as thromboxane A2 receptor antagonists. Sato et al. (1994) synthesized and evaluated various 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives for this purpose, finding some compounds showed promising activity (Sato et al., 1994).
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJVYZNDKEBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)